

BIIL-260 Hydrochloride: Application Notes and Protocols for Inflammation Research

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Compound of Interest

Compound Name: *BIIL-260 hydrochloride*

Cat. No.: *B10775223*

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Introduction

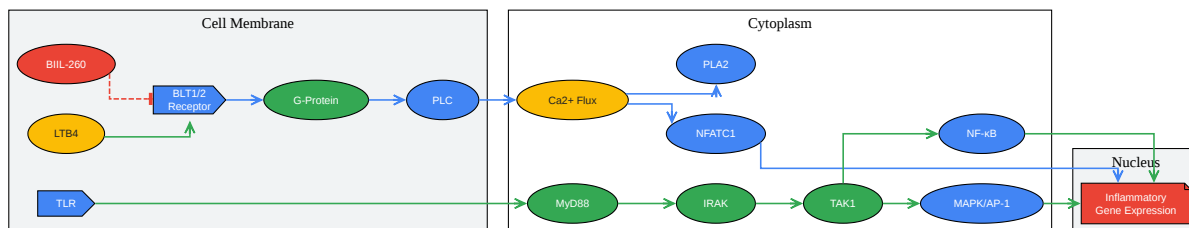
BIIL-260 hydrochloride is a potent, long-acting, and orally active antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3][4] As the active metabolite of the prodrug BIIL 284, **BIIL-260 hydrochloride** demonstrates high affinity and competitive, reversible binding to LTB4 receptors, making it a valuable tool for studying inflammation.[5][6] Leukotriene B4 is a powerful lipid mediator involved in a wide range of inflammatory responses, primarily through the recruitment and activation of leukocytes.[7][8][9] By blocking the LTB4 receptor, **BIIL-260 hydrochloride** enables researchers to investigate the specific role of the LTB4 signaling pathway in various inflammation models, both in vitro and in vivo. These application notes provide detailed protocols and data for utilizing **BIIL-260 hydrochloride** in your research.

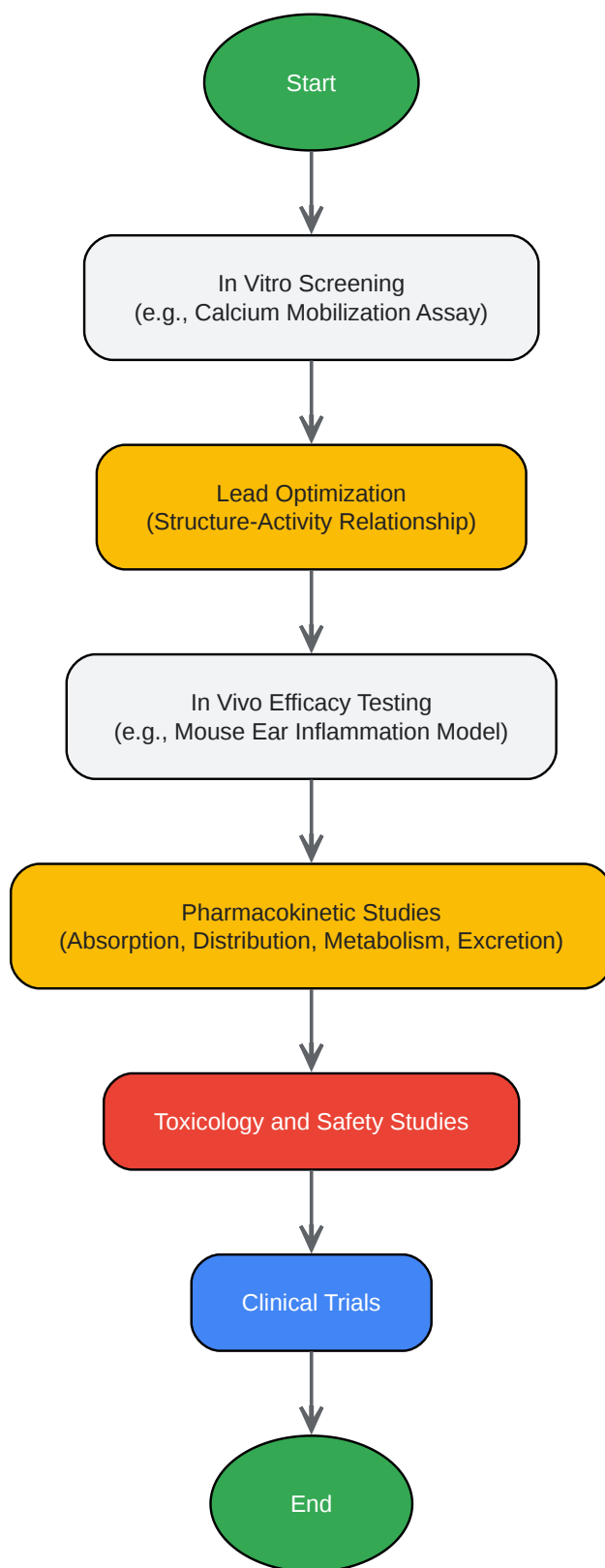
Mechanism of Action

BIIL-260 hydrochloride exerts its anti-inflammatory effects by selectively targeting the high-affinity LTB4 receptor, BLT1, and the low-affinity receptor, BLT2.[6][7] These G-protein coupled receptors (GPCRs) are primarily expressed on the surface of leukocytes, including neutrophils, monocytes, and eosinophils.[7] Upon binding of LTB4, these receptors initiate a downstream signaling cascade that leads to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[7][8] **BIIL-260 hydrochloride** acts as a competitive antagonist, preventing LTB4 from binding to its receptors and thereby inhibiting these pro-inflammatory cellular responses.[5]

Signaling Pathway

The LTB₄ signaling pathway plays a crucial role in inflammatory processes. The binding of LTB₄ to its receptors, BLT1 and BLT2, can trigger multiple downstream cascades. One key pathway involves the activation of phospholipase C (PLC), leading to an influx of intracellular calcium.^[1] This calcium flux is a critical second messenger that activates various downstream effectors, including nuclear factor of activated T-cells, cytoplasmic 1 (NFATC1) and phospholipase A2 (PLA2), which can further amplify the inflammatory response.^[1] Additionally, LTB₄ receptor activation can potentiate Toll-like receptor (TLR) signaling through a MyD88-dependent pathway, involving IRAK and TAK1, which ultimately leads to the activation of transcription factors such as AP-1 and NF- κ B, driving the expression of inflammatory genes.^[2]





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